molecular formula C11H16 B14665042 Undeca-1,3,5,8-tetraene CAS No. 38533-54-9

Undeca-1,3,5,8-tetraene

Cat. No.: B14665042
CAS No.: 38533-54-9
M. Wt: 148.24 g/mol
InChI Key: JXRWPVZILDJGFO-UHFFFAOYSA-N
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Description

Undeca-1,3,5,8-tetraene is an organic compound with the molecular formula C₁₁H₁₆. It is a polyene, meaning it contains multiple double bonds. This compound is notable for its unique structure, which includes four conjugated double bonds. The presence of these conjugated double bonds gives this compound interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undeca-1,3,5,8-tetraene can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. Another method involves the dehydrohalogenation of halogenated precursors using strong bases like potassium tert-butoxide. The reaction conditions typically require an inert atmosphere and controlled temperatures to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale Wittig reactions or catalytic dehydrogenation processes. These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Undeca-1,3,5,8-tetraene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.

    Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can reduce the double bonds to form the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Halogenated alkenes.

Scientific Research Applications

Undeca-1,3,5,8-tetraene has several applications in scientific research:

Mechanism of Action

The mechanism of action of undeca-1,3,5,8-tetraene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron density distribution across the conjugated system, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undeca-1,3,5,8-tetraene is unique due to its specific chain length and the position of its double bonds. This structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

38533-54-9

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

undeca-1,3,5,8-tetraene

InChI

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5-9,11H,1,4,10H2,2H3

InChI Key

JXRWPVZILDJGFO-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CC=CC=C

Origin of Product

United States

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